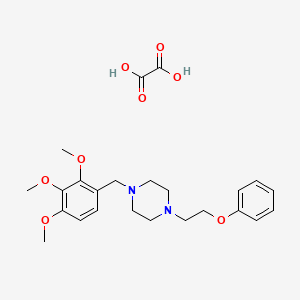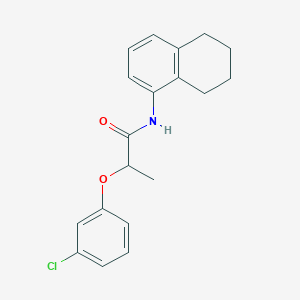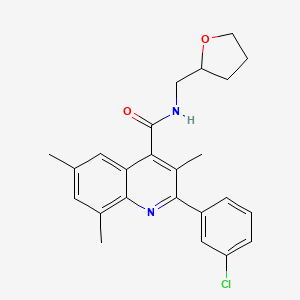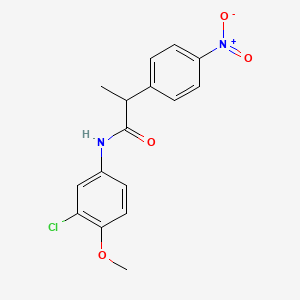
1-(2-phenoxyethyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
説明
1-(2-phenoxyethyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PEPB and is synthesized using specific methods.
科学的研究の応用
PEPB has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PEPB has been shown to act as a selective serotonin receptor agonist, which may have implications for the treatment of depression and anxiety disorders. In cancer research, PEPB has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. In drug discovery, PEPB has been used as a scaffold for the development of new compounds with improved pharmacological properties.
作用機序
The mechanism of action of PEPB is complex and not fully understood. However, it is known to interact with specific receptors and enzymes in the body, leading to various physiological effects. PEPB has been shown to act as a serotonin receptor agonist, which may be responsible for its antidepressant and anxiolytic effects. It has also been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to its potential anticancer activity.
Biochemical and Physiological Effects:
PEPB has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, PEPB has been shown to increase serotonin levels in the brain, leading to its potential use as an antidepressant and anxiolytic agent. In cancer research, PEPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PEPB has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in various disease states.
実験室実験の利点と制限
PEPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. It also has a well-defined chemical structure, making it easy to modify and optimize for specific applications. However, PEPB also has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has some potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on PEPB. One potential direction is the development of new compounds based on the PEPB scaffold with improved pharmacological properties. Another direction is the investigation of the potential use of PEPB in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of PEPB and its potential applications in various fields.
Conclusion:
In conclusion, PEPB is a chemical compound with significant potential for various scientific research applications. Its well-defined chemical structure and potential pharmacological properties make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of PEPB and its potential applications in various fields.
特性
IUPAC Name |
oxalic acid;1-(2-phenoxyethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.C2H2O4/c1-25-20-10-9-18(21(26-2)22(20)27-3)17-24-13-11-23(12-14-24)15-16-28-19-7-5-4-6-8-19;3-1(4)2(5)6/h4-10H,11-17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCITWPDRQPWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![N-(2-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4073992.png)

![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![ethyl 4-{[2-(2-fluorophenoxy)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4074004.png)


methanone](/img/structure/B4074022.png)
![1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)
